Physicochemical Properties and Analytical Characterization of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol: A Technical Guide
Physicochemical Properties and Analytical Characterization of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol: A Technical Guide
Executive Summary
In advanced synthetic and medicinal chemistry, sterically hindered amino alcohols serve as critical building blocks, chiral auxiliaries, and pharmacophores. 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353952-03-0) is a highly specialized tertiary amine characterized by significant steric bulk and a chiral center. This whitepaper provides an in-depth physicochemical profile of the compound and outlines field-proven, self-validating analytical workflows required for its rigorous characterization in drug development and materials science.
Structural and Molecular Profiling
The molecular architecture of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is defined by three distinct domains attached to a central nitrogen atom:
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An Isopropyl Group: Contributes to aliphatic lipophilicity and steric shielding of the amine.
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A 1-Phenylpropyl Group: Introduces a stereocenter at the benzylic carbon. This motif is highly valued in medicinal chemistry, frequently utilized in the design of selective non-peptide antagonists (e.g., neurokinin-3 receptor antagonists) due to its ability to occupy specific hydrophobic receptor pockets [1][1].
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An Ethanolamine Backbone: Provides a terminal hydroxyl group that acts as a hydrogen-bond donor and a versatile handle for downstream functionalization (e.g., esterification) [2][2].
Table 1: Quantitative Molecular Descriptors
Data synthesized from foundational chemical principles and structural analogs [3][3] [4][4].
| Property | Value | Causality / Impact |
| Molecular Formula | C₁₄H₂₃NO | Dictates exact mass for MS validation. |
| Molecular Weight | 221.34 g/mol | Optimal size for small-molecule API integration. |
| CAS Registry Number | 1353952-03-0 | Unique identifier for commercial sourcing. |
| Hydrogen Bond Donors | 1 (-OH) | Influences receptor binding and solvation. |
| Hydrogen Bond Acceptors | 2 (N, O) | Modulates interaction with aqueous media. |
| Rotatable Bonds | 8 | Imparts conformational flexibility for target binding. |
| Topological Polar Surface Area | ~23.5 Ų | Predicts excellent membrane permeability (BBB penetration). |
Physicochemical Properties & Thermodynamics
Understanding the macroscopic behavior of this compound requires analyzing the microscopic interplay of its functional groups.
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Lipophilicity (LogP): The integration of the phenyl ring and two aliphatic chains drives the partition coefficient up. The estimated LogP is approximately 3.5 - 4.2 . This high lipophilicity dictates its solubility profile, rendering it highly soluble in aprotic and non-polar organic solvents (e.g., dichloromethane, toluene) while strictly limiting neutral aqueous solubility.
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Ionization (pKa): As a tertiary amine, the nitrogen atom is the primary site of basicity. However, the steric hindrance from the bulky isopropyl and 1-phenylpropyl groups restricts the solvation of the protonated ammonium ion. Consequently, the pKa is slightly suppressed compared to unhindered aliphatic amines, typically falling in the range of 8.5 - 9.0 .
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pH-Dependent Solubility: In physiological or aqueous environments, solubility is strictly pH-dependent. At pH < 7, the molecule exists predominantly in its ionized (ammonium) state, enhancing aqueous solubility. At pH > 9, the neutral free-base precipitates.
Caption: Structural features of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol and their physicochemical impact.
Experimental Methodologies: Self-Validating Workflows
Relying on a single analytical method (e.g., LC-MS alone) can be misleading due to isobaric impurities or in-source fragmentation. As a standard of scientific integrity, we employ a self-validating analytical matrix . This ensures that structural connectivity (NMR) corroborates with mass/purity (LC-MS) and functional behavior (titration).
Caption: Self-validating analytical workflow for the characterization of tertiary amino alcohols.
Protocol 1: High-Resolution LC-MS Profiling
Objective: Confirm molecular mass and assess chromatographic purity prior to use in synthesis.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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Causality Insight: Formic acid ensures complete protonation of the tertiary amine, maximizing ionization efficiency and signal-to-noise ratio in ESI+ mode.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
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Detection: Monitor via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.
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Validation Metrics: The exact mass [M+H]⁺ must appear at m/z 222.18. A single sharp chromatographic peak confirms purity.
Protocol 2: Potentiometric Determination of pKa
Objective: Empirically determine the ionization constant to guide downstream formulation and extraction protocols.
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Preparation: Dissolve 50 mg of the analyte in 50 mL of a 0.15 M KCl solution (to maintain constant ionic strength).
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Causality Insight: Due to the low aqueous solubility of the free base, a co-solvent system (e.g., 30% methanol/water) is required, followed by Yasuda-Shedlovsky extrapolation to calculate the 100% aqueous pKa value.
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Acidification: Add standardized 0.1 M HCl until the pH drops to ~2.0, ensuring the amine is fully protonated.
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Titration: Titrate with standardized 0.1 M NaOH under a nitrogen blanket.
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Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the precise pKa.
Conclusion
The physicochemical profiling of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol reveals a highly lipophilic, sterically hindered basic amine. Understanding its pH-dependent solubility, exact mass, and structural connectivity through self-validating analytical workflows is paramount. By leveraging these protocols, researchers can confidently integrate this complex building block into advanced chemical synthesis and targeted drug development.
References
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BLD Pharm. "CAS:1426129-51-2(R)-3-([1,1'-Biphenyl]-4-yl)-2 ... - 毕得医药" (Commercial sourcing and CAS validation for 1353952-03-0).4.
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Sigma-Aldrich. "2-(Isopropylamino)ethanol 70 109-56-8" (Baseline properties of the isopropylaminoethanol backbone). 2.
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PubChem. "Benzyl alcohol, alpha-(1-(N-(4-hydroxybutyl)-N-propylamino)ethyl)-3,4,5-trimethoxybenzoate (ester) | CID 51485" (Computational descriptors for related complex amino alcohols). 3.
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ACS Publications - Journal of Medicinal Chemistry. "Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2- phenylquinoline-4-carboxamide (SB 223412)" (Mechanistic role of the 1-phenylpropylamine motif). 1.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(イソプロピルアミノ)エタノール 70% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzyl alcohol, alpha-(1-(N-(4-hydroxybutyl)-N-propylamino)ethyl)-3,4,5-trimethoxybenzoate (ester) | C26H37NO6 | CID 51485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS:1426129-51-2(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol-毕得医药 [bidepharm.com]
